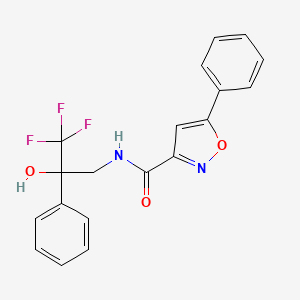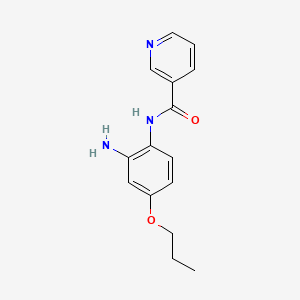
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide” is a compound that contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has an amide group attached to the pyridine ring, and an amino group attached to a propoxyphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, compounds with similar structures have been involved in reactions such as aminocarbonylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties could be determined experimentally .Applications De Recherche Scientifique
Treatment of Bacterial Wilt in Tomatoes
This compound has been used in the development of novel pyridine-3-carboxamide analogs to treat bacterial wilt in tomatoes caused by Ralstonia solanacearum . A specific analog, compound 4a, was found to significantly enhance disease resistance in tomato plants infected with R. solanacearum .
Enhancing Plant Growth
The compound has also been found to promote vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, compound 4a substantially reduced the percentage of infection, pathogen quantity in young tissue, and disease progression .
Urease Inhibitor
Pyridine carboxamide derivatives have been explored as urease inhibitors . Ureolytic bacteria are involved in various life-threatening conditions such as gastric and duodenal cancer, and these derivatives could potentially offer a new line of therapy .
Synthesis of Antibacterial Agents
Pyridine-3-carboxamide (Pnc) containing 2-hydroxybenzoic acid (Hba) has been synthesized as potential antibacterial agents . The complexes were characterized using magnetic moment determination, spectroscopic and X-ray pow .
Molecular Docking Studies
Molecular docking studies have been conducted with this compound to identify the most potent analog from the series . The structure–activity relationship analysis showed the positions and types of substituents on the aromatic rings of compounds strongly influenced their biological activity .
Kinetic Studies
Kinetic studies have been performed with the most potent inhibitors to demonstrate the binding mode of the active pyridine carbothioamide with the enzyme urease and its mode of interaction .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-8-20-12-5-6-14(13(16)9-12)18-15(19)11-4-3-7-17-10-11/h3-7,9-10H,2,8,16H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVXPPQOIGADHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-4-propoxyphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

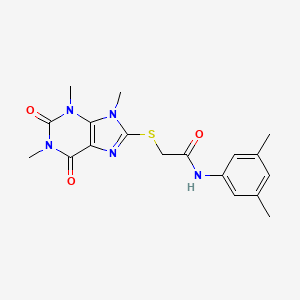
![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)

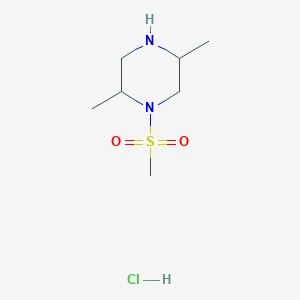
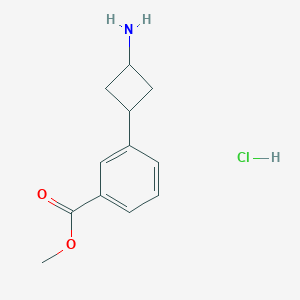


![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
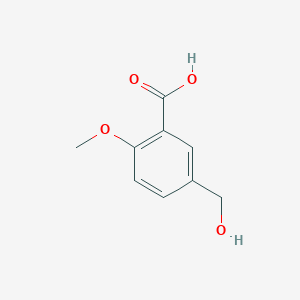
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
![(1S,5S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B2410379.png)
